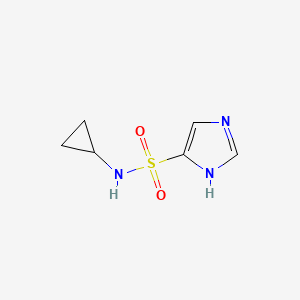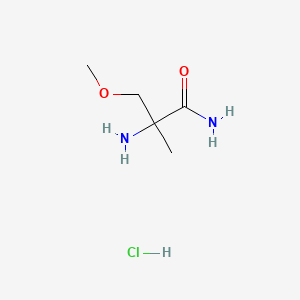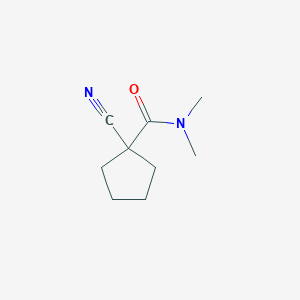
2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride
Übersicht
Beschreibung
2-Amino-1-(2-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochloride (AMPPH) is a drug that is used in a variety of laboratory experiments. It is a derivative of amphetamine, a stimulant drug, and has been used in various scientific research applications. AMPPH is a powerful stimulant that has been used to study the effects of amphetamine on the central nervous system and behavior. It has also been used to study the effects of drugs on the body and the effects of different drugs on behavior.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
A study on a compound structurally similar to the one of interest, identified as a potent and selective N-methyl-D-aspartate (NMDA) antagonist, shows promise as a neuroprotective agent. This compound potently protects cultured hippocampal neurons from glutamate toxicity while possessing little undesired alpha 1 adrenergic affinity, which might lack the side effects of compounds currently in clinical trials (B. Chenard et al., 1995).
Cognitive Function Enhancement
Another study explores the effects of novel, selective 5-Hydroxytryptamine (5-HT)4 receptor agonists on cognitive performance in a rat model. This research indicates the potential of certain agonists to reverse cognitive deficits induced by atropine, supporting the role of 5-HT4 receptors in spatial learning and memory (D. Fontana et al., 1997).
Antimalarial Activity
A series of compounds prepared from substituted 1-phenyl-2-propanones demonstrated excellent activity against resistant strains of malaria parasites, activity in primate models, and pharmacokinetic properties that suggest potential for clinical trials in humans (L. M. Werbel et al., 1986).
Anticonvulsant Activity
Research on Mono-Mannich bases and their azine derivatives synthesized from 3-amino-1-aryl-1-propanone hydrochlorides showed protective effects in maximal electroshock (MES) tests, indicating potential for developing new anticonvulsant compounds for grand mal epilepsy (H. Gul et al., 2004).
CO2 Capture Technology
A study characterizing blends of piperazine and 2-amino-2-methyl-1-propanol (AMP) for CO2 capture by amine scrubbing showed promising results for use in industrial CO2 capture applications, highlighting the importance of certain blends in enhancing the efficiency and feasibility of CO2 capture technologies (Han Li et al., 2013).
Eigenschaften
IUPAC Name |
2-amino-1-(2-methylpiperidin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-7-5-6-10-17(12)15(18)14(16)11-13-8-3-2-4-9-13;/h2-4,8-9,12,14H,5-7,10-11,16H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITLBCSLGLVSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)



![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
![[5-(Propan-2-yl)-1,3-oxazol-2-yl]methanamine](/img/structure/B1525058.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)

